acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide
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Overview
Description
Acetic acid;N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide is a compound with significant potential in various scientific fields. It is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, a carbamimidoyl group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide typically involves multiple steps. One common method includes the reaction of acetic acid with a free base of the compound in methanol. The reaction is carried out at room temperature for about 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Acetic acid;N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in cellular processes. The exact molecular targets and pathways are still under investigation, but it is thought to influence pathways related to inflammation and fibrosis .
Comparison with Similar Compounds
Similar Compounds
N1-(4-trifluoromethoxy)phenyl-N5-pyrrolidine biguanide acetate: This compound shares a similar structure but differs in the functional groups attached to the pyrrolidine ring.
IM156: Another compound with a similar core structure but different substituents.
Uniqueness
Acetic acid;N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H20F3N5O3 |
---|---|
Molecular Weight |
375.35 g/mol |
IUPAC Name |
acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4) |
InChI Key |
AGFDCTOLSXWRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |
Origin of Product |
United States |
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